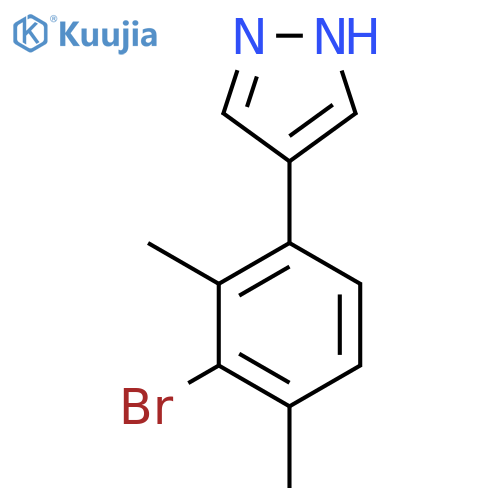Cas no 2228620-65-1 (4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole)

2228620-65-1 structure
商品名:4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
- 2228620-65-1
- EN300-1938816
-
- インチ: 1S/C11H11BrN2/c1-7-3-4-10(8(2)11(7)12)9-5-13-14-6-9/h3-6H,1-2H3,(H,13,14)
- InChIKey: MOEBOGGMYCNNGU-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=CC(C2C=NNC=2)=C1C
計算された属性
- せいみつぶんしりょう: 250.01056g/mol
- どういたいしつりょう: 250.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 28.7Ų
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1938816-5.0g |
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole |
2228620-65-1 | 5g |
$5635.0 | 2023-05-31 | ||
| Enamine | EN300-1938816-5g |
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole |
2228620-65-1 | 5g |
$5635.0 | 2023-09-17 | ||
| Enamine | EN300-1938816-10g |
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole |
2228620-65-1 | 10g |
$8357.0 | 2023-09-17 | ||
| Enamine | EN300-1938816-0.1g |
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole |
2228620-65-1 | 0.1g |
$1711.0 | 2023-09-17 | ||
| Enamine | EN300-1938816-10.0g |
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole |
2228620-65-1 | 10g |
$8357.0 | 2023-05-31 | ||
| Enamine | EN300-1938816-0.05g |
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole |
2228620-65-1 | 0.05g |
$1632.0 | 2023-09-17 | ||
| Enamine | EN300-1938816-0.25g |
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole |
2228620-65-1 | 0.25g |
$1789.0 | 2023-09-17 | ||
| Enamine | EN300-1938816-0.5g |
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole |
2228620-65-1 | 0.5g |
$1866.0 | 2023-09-17 | ||
| Enamine | EN300-1938816-2.5g |
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole |
2228620-65-1 | 2.5g |
$3809.0 | 2023-09-17 | ||
| Enamine | EN300-1938816-1.0g |
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole |
2228620-65-1 | 1g |
$1944.0 | 2023-05-31 |
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole 関連文献
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
2228620-65-1 (4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole) 関連製品
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量